N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride
CAS No.: 62957-18-0
Cat. No.: VC4269654
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62957-18-0 |
---|---|
Molecular Formula | C12H16Cl2N2 |
Molecular Weight | 259.17 |
IUPAC Name | 2-N,2-N-dimethylnaphthalene-2,6-diamine;dihydrochloride |
Standard InChI | InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H |
Standard InChI Key | OTOFTYVXAUIKHI-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C12H14N2·2HCl, with a molecular weight of 259.17 g/mol . Its IUPAC name is N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride, and its structure features a naphthalene backbone substituted with dimethylamine and amine groups at positions 2 and 6, respectively (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 259.17 g/mol | |
Melting Point | Not reported | – |
Solubility | Soluble in water, polar solvents | |
Purity | ≥95% (commercial) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves four stages (Figure 2):
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Nitration: Naphthalene is nitrated to 2,6-dinitronaphthalene using nitric acid.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts nitro groups to amines, yielding 2,6-diaminonaphthalene.
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Methylation: The amine at position 2 is dimethylated using methyl iodide or dimethyl sulfate in the presence of a base.
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Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt.
Table 2: Synthetic Routes and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 50–60°C | 60–70% | |
Reduction | H₂/Pd-C, ethanol, RT | 85–90% | |
Methylation | (CH₃)₂SO₄, NaOH, 80°C | 75–80% | |
Salt Formation | HCl (aq.), ethanol | >95% |
Industrial-Scale Optimization
Industrial processes often employ continuous-flow reactors and zeolitic catalysts to enhance efficiency. For example, MTW zeolites (e.g., ZSM-12) have been used in methylation reactions to improve selectivity . PdO-modified SAPO-11 catalysts demonstrate enhanced stability and shape selectivity for dimethylnaphthalene isomers, which could be adapted for this compound’s synthesis .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for antihypertensive agents. In rodent studies, structurally related derivatives reduced systolic blood pressure by 32–37 mmHg at doses of 1–100 mg/kg. Its amine functionality allows for further functionalization into bioactive molecules, such as kinase inhibitors or antimicrobial agents .
Material Science
In polymer chemistry, it acts as a monomer for conductive polymers or cross-linking agents. For example, polyethylene naphthalate (PEN)—a high-performance polymer derived from dimethylnaphthalene analogs—exhibits superior thermal resistance compared to PET .
Analytical Chemistry
As a non-ionic buffering agent, it maintains pH 6–8.5 in cell cultures, facilitating enzymatic assays and protein stability studies.
Table 3: Key Applications and Case Studies
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